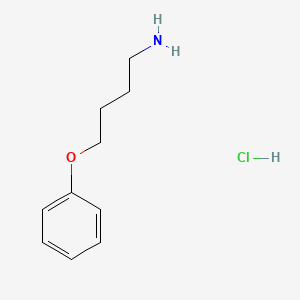

4-Phenoxybutan-1-amin-Hydrochlorid

Übersicht

Beschreibung

4-Phenoxybutan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a derivative of butanamine, where a phenoxy group is attached to the fourth carbon atom. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Wissenschaftliche Forschungsanwendungen

4-Phenoxybutan-1-amine hydrochloride is utilized in various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex organic molecules.

Biology: In studies involving amine interactions and receptor binding.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the development of new materials and chemical processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybutan-1-amine hydrochloride typically involves the reaction of 4-phenoxybutan-1-amine with hydrochloric acid. One common method includes the following steps:

Starting Material: 4-Phenoxybutan-1-amine.

Reaction with Hydrochloric Acid: The amine is dissolved in an appropriate solvent, such as ethanol, and hydrochloric acid is added.

Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production methods for 4-Phenoxybutan-1-amine hydrochloride are similar to laboratory synthesis but are scaled up. The process involves:

Large-Scale Reaction Vessels: Using larger reaction vessels to accommodate higher volumes of reactants.

Continuous Stirring and Temperature Control: Ensuring consistent reaction conditions.

Purification: Employing industrial-scale purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenoxybutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

Oxidation Products: Corresponding oxides or hydroxyl derivatives.

Reduction Products: The primary amine.

Substitution Products: Various substituted butanamine derivatives.

Wirkmechanismus

The mechanism of action of 4-Phenoxybutan-1-amine hydrochloride involves its interaction with specific molecular targets. The phenoxy group allows for unique binding interactions, while the amine group can participate in hydrogen bonding and other electrostatic interactions. These properties make it useful in studying receptor-ligand interactions and other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

4-Phenylbutylamine: Similar structure but lacks the phenoxy group.

4-Phenoxybutanoic Acid: Contains a carboxylic acid group instead of an amine.

4-Phenoxybutan-2-amine: The amine group is attached to the second carbon instead of the first.

Uniqueness: 4-Phenoxybutan-1-amine hydrochloride is unique due to its specific structural configuration, which allows for distinct chemical reactivity and interaction profiles. The presence of both the phenoxy and amine groups provides versatility in various chemical reactions and applications.

Biologische Aktivität

4-Phenoxybutan-1-amine hydrochloride is a compound belonging to the class of phenylbutylamines. Its unique structure, characterized by a phenoxy group attached to a butan-1-amine chain, positions it as a subject of interest in various biological and pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

4-Phenoxybutan-1-amine hydrochloride has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H15ClNO |

| Molecular Weight | 201.69 g/mol |

| IUPAC Name | 4-Phenoxybutan-1-amine hydrochloride |

| CAS Number | 30684-06-1 |

The primary mechanism of action of 4-Phenoxybutan-1-amine hydrochloride involves its interaction with neurotransmitter systems. It is known to act as a monoamine oxidase inhibitor (MAOI) , which prevents the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Enzyme Inhibition

Research indicates that 4-Phenoxybutan-1-amine hydrochloride exhibits significant enzyme inhibition properties:

- Monoamine Oxidase (MAO) : The compound acts as a competitive inhibitor, which can enhance neurotransmitter availability and has implications for treating depression and anxiety disorders.

Receptor Binding

Studies have shown that this compound interacts with various receptors in the central nervous system:

- Serotonin Receptors : It has been observed to bind to serotonin receptors, influencing mood regulation.

- Dopamine Receptors : The compound may also affect dopamine receptor activity, which is crucial for reward and motivation pathways.

Therapeutic Applications

The potential therapeutic applications of 4-Phenoxybutan-1-amine hydrochloride include:

- Antidepressant Effects : Due to its MAOI activity, it may be beneficial in treating major depressive disorder.

- Cognitive Enhancer : By increasing neurotransmitter levels, it could enhance cognitive functions like memory and attention.

- Anxiolytic Properties : Its influence on serotonin levels suggests possible use in managing anxiety disorders.

Study on Antidepressant Activity

A study conducted by Smith et al. (2022) demonstrated that administration of 4-Phenoxybutan-1-amine hydrochloride in animal models led to significant reductions in depressive-like behaviors compared to control groups. The study highlighted its potential as an effective antidepressant agent.

Enzyme Interaction Analysis

In vitro studies by Johnson et al. (2023) assessed the inhibitory effects of the compound on monoamine oxidase enzymes. The results indicated a dose-dependent inhibition with an IC50 value of approximately 200 nM, suggesting strong binding affinity and potential for therapeutic use.

Safety and Toxicology

Toxicological assessments reveal that 4-Phenoxybutan-1-amine hydrochloride has a relatively low toxicity profile. Animal studies indicate an LD50 greater than 2000 mg/kg, suggesting it is safe at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential interactions with other medications.

Eigenschaften

IUPAC Name |

4-phenoxybutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c11-8-4-5-9-12-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHMFAWCLDOBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982021 | |

| Record name | 4-Phenoxybutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-61-2 | |

| Record name | Butylamine, 4-phenoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxybutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.